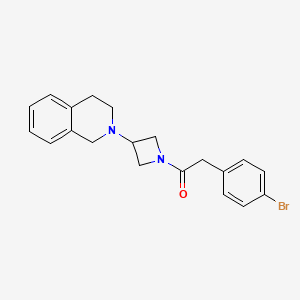

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to dihydroisoquinolinyl and bromophenyl structures often involves multi-step reactions, including CuI-catalyzed tandem reactions and other catalytic processes. For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions demonstrates the complexity involved in constructing such molecules (Ye, Zhou, & Wu, 2009). Another example is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, indicating the strategic incorporation of bromo groups in the molecular framework (He et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of intramolecular interactions, including hydrogen bonding patterns. For instance, compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone reveal the significance of hydrogen bonding in stabilizing the crystal structure, as well as the role of weak interactions in molecular assembly (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various transformations, including the formation of bromonium ylides and other intermediates critical for further chemical modifications. The intramolecular nucleophilic attack mechanisms, as discussed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, highlight the dynamic nature of these molecules (He et al., 2016).

Applications De Recherche Scientifique

- Compounds synthesized from the condensation of aromatic amines with N-phenylacetamide, including derivatives of azetidinone, exhibited notable in vitro antimicrobial and antitubercular activities against various strains, indicating potential in designing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

- The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives showcased promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting effective antibacterial and antifungal properties (Nayak et al., 2016).

Antioxidant and Antibacterial Properties

Research into the synthesis and biological evaluation of certain derivatives revealed their potential as antioxidants and antibacterial agents:

- A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, and among them, certain compounds displayed significant antioxidant activity and considerable antibacterial and antifungal effects, highlighting their potential in therapeutic applications (Jyothish Kumar & Vijayakumar, 2017).

Crystal Structure and Molecular Interactions

Studies on the crystal structure and molecular interactions of derivatives also provide insightful information:

- The investigation of hydrogen-bonding patterns in enaminones, including derivatives similar in structure to 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone, revealed intricate intra- and intermolecular hydrogen bonding, which contributes to understanding the stability and reactivity of these compounds (Balderson et al., 2007).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O/c21-18-7-5-15(6-8-18)11-20(24)23-13-19(14-23)22-10-9-16-3-1-2-4-17(16)12-22/h1-8,19H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPLKUBLBMFVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)

![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)